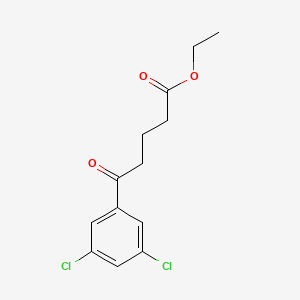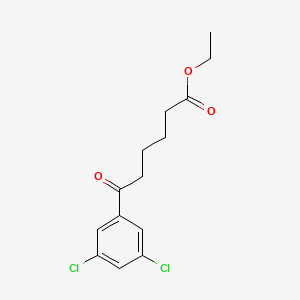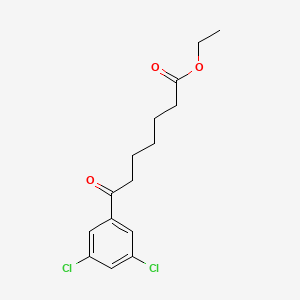
Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve the study of properties such as melting point, boiling point, solubility, spectral properties (IR, UV-Vis, NMR, MS), and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Ethyl 2,4-dioxovalerate has been used in the hydrogenation process with chiral rhodium or ruthenium catalysts to synthesize 2-hydroxy-4-methyltetrahydrofuran-2-one, demonstrating its utility in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).
- Ethyl 3-ethoxymethylene-2,4-dioxovalerate reacts with hydrazines to produce various pyrazole derivatives, showcasing its versatility in organic synthesis (Kurihara, Uno, & Sakamoto, 1980).
- The reaction of hydrogen peroxide with ethyl 4-oxovalerate leads to the formation of ethyl 4,4-dihydroperoxyvalerate, illustrating its potential in producing organic peroxides (Cubbon & Hewlett, 1968).
Material Synthesis and Drug Development
- The compound has been used in the synthesis of coronafacic acid, a significant step in the exploration of complex molecular structures (Yates, Bhamare, Granger, & Macas, 1993).
- It plays a role in the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate for the manufacture of less toxic pesticides (Jianquan, 2007).
- Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, synthesized from this compound, shows significance in crystallography and materials science (Yeong, Chia, Quah, & Tan, 2018).
Biological and Pharmacological Studies
- Ethyl 4-(2-Aryloxyhexyloxy)benzoates, derived from this compound, have been tested for inducing metamorphosis in silkworm larvae, indicating its potential in biological studies (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
- The compound's derivatives have shown antimicrobial and antioxidant activities, emphasizing its importance in medicinal chemistry (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Eigenschaften
IUPAC Name |
ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-14-10-6-5-8-12(14)13(16)9-7-11-15(17)19-4-2/h5-6,8,10H,3-4,7,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPQVLUVXGFMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645776 |
Source


|
| Record name | Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate | |
CAS RN |
898757-39-6 |
Source


|
| Record name | Ethyl 2-ethoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














